2-[7-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine
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Overview
Description
2-[7-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine is a compound that belongs to the class of indole derivatives It features a trifluoromethyl group, a nitro group, and an ethanamine side chain attached to the indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-(trifluoromethyl)indole to introduce the nitro group at the 7-position. This is followed by the alkylation of the indole nitrogen with an appropriate ethanamine derivative under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for achieving cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
2-[7-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions, leading to the formation of different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[7-Amino-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-[7-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[7-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions. The indole core provides a stable scaffold for these interactions, allowing the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: This compound also features a trifluoromethyl group and an ethanamine side chain but has a thiophene ring instead of an indole ring.
Fluorinated Imidazoles and Benzimidazoles: These compounds contain fluorine atoms and share some structural similarities with 2-[7-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the indole core. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the nitro group provides redox activity. The indole ring offers a versatile platform for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C11H10F3N3O2 |
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Molecular Weight |
273.21 g/mol |
IUPAC Name |
2-[7-nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H10F3N3O2/c12-11(13,14)10-7(4-5-15)6-2-1-3-8(17(18)19)9(6)16-10/h1-3,16H,4-5,15H2 |
InChI Key |
FFPQWGDQZQUORF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2CCN)C(F)(F)F |
Origin of Product |
United States |
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